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Compound of Interest

Compound Name:
(4-(4-

Chlorophenoxy)phenyl)methanol

CAS No.: 93497-08-6

Cat. No.: B1356539

Get Quote

Technical Guide: (4-(4-
Chlorophenoxy)phenyl)methanol
Critical Intermediate in Triazole Fungicide Synthesis
Executive Summary
(4-(4-Chlorophenoxy)phenyl)methanol (CAS: 93497-08-6) is a specialized aromatic ether-

alcohol used primarily as a high-value intermediate in the agrochemical industry. It serves as

the structural backbone for Difenoconazole, a broad-spectrum triazole fungicide used globally

for crop protection.

This guide provides a comprehensive technical analysis of the compound, detailing its

physicochemical properties, industrial synthesis protocols, and its role in drug and pesticide

development. It is designed for process chemists and researchers optimizing synthetic routes

for phenoxy-benzyl derivatives.
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Chemical Identity & Nomenclature
Parameter Details

IUPAC Name [4-(4-Chlorophenoxy)phenyl]methanol

Common Synonyms
4-(4-Chlorophenoxy)benzyl alcohol; p-(p-

Chlorophenoxy)benzyl alcohol

CAS Registry Number 93497-08-6

Molecular Formula C₁₃H₁₁ClO₂

Molecular Weight 234.68 g/mol

SMILES Clc1ccc(Oc2ccc(CO)cc2)cc1

InChI Key KJGZOJJWQRGHCL-UHFFFAOYSA-N

Physicochemical Properties
The compound is a lipophilic solid at room temperature, characterized by the stability of the

diaryl ether linkage.

Property Value / Description

Physical State Solid (Crystalline powder)

Color White to off-white

Melting Point Typically 58–62 °C (range varies by purity)

Boiling Point ~380 °C (Predicted at 760 mmHg)

Solubility
Soluble in organic solvents (DCM, Ethyl Acetate,

Methanol); Insoluble in water.[1][2]

Stability
Stable under normal conditions; sensitive to

strong oxidizers.

Partition Coefficient (LogP) ~3.5 (Predicted)
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The industrial preparation of (4-(4-Chlorophenoxy)phenyl)methanol typically follows a two-

step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Carbonyl Reduction.

Step 1: Ether Linkage Formation (S_NAr)
The formation of the diaryl ether bridge is the rate-determining step. It involves the coupling of

4-chlorophenol with 4-chlorobenzaldehyde (or 4-fluorobenzaldehyde for higher yields) in the

presence of a base.

Reagents: 4-Chlorophenol, 4-Chlorobenzaldehyde, Potassium Carbonate (

).

Solvent: High-boiling polar aprotic solvent (e.g., DMF, DMSO, or DMAc).

Conditions: Reflux at 120–140 °C for 6–12 hours.

Step 2: Aldehyde Reduction
The intermediate, 4-(4-chlorophenoxy)benzaldehyde, is selectively reduced to the alcohol.

Reagents: Sodium Borohydride (

).

Solvent: Methanol or Ethanol.

Conditions: 0 °C to Room Temperature, 1–2 hours.

Detailed Experimental Protocol (Bench Scale)
Coupling:

Charge a 3-neck flask with 4-chlorophenol (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and

(1.2 eq) in DMF (5 volumes).

Heat to 130 °C under

atmosphere. Monitor by TLC/HPLC until the aldehyde is consumed.
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Cool to RT, pour into ice water, and filter the precipitated solid (4-(4-

chlorophenoxy)benzaldehyde).

Recrystallize from ethanol/water if necessary.

Reduction:

Dissolve the aldehyde intermediate (1.0 eq) in Methanol (10 volumes).

Cool to 0 °C. Add

(0.5 eq) portion-wise over 30 minutes.

Stir at RT for 1 hour. Quench with dilute HCl.

Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate to yield the target alcohol.

Synthesis Pathway Visualization
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Figure 1: Two-step synthetic pathway from commodity chemicals to the target alcohol.

Applications in Drug & Agrochemical Development
The primary industrial utility of (4-(4-Chlorophenoxy)phenyl)methanol is as a precursor for

Triazole Fungicides, specifically Difenoconazole.

Mechanism of Action (Downstream Product)
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Difenoconazole acts by inhibiting the sterol 14α-demethylase (CYP51) enzyme in fungi,

disrupting cell membrane synthesis. The (4-chlorophenoxy)phenyl moiety provides the

necessary lipophilicity and steric bulk to fit the enzyme's active site, while the triazole ring

coordinates with the heme iron.

Conversion to Difenoconazole
The alcohol is not the final active ingredient but is converted into a leaving group (chloride or

mesylate) to facilitate coupling with the triazole-ketal core.

Chlorination: Alcohol

Benzyl Chloride (using

).

Coupling: Benzyl Chloride + Ketal-Triazole intermediate

Difenoconazole.
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Figure 2: The role of the alcohol as a key building block in Difenoconazole manufacturing.
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Analytical Characterization
To validate the identity of synthesized batches, the following spectral data is expected:

¹H NMR (CDCl₃, 400 MHz):

4.65 (s, 2H,

-OH) – Diagnostic benzylic peak.

6.9–7.0 (m, 4H, Ar-H ortho to ether linkage).

7.2–7.4 (m, 4H, Ar-H meta to ether linkage).

1.8 (br s, 1H, OH).

IR Spectrum:

Broad band at 3300–3400 cm⁻¹ (O-H stretch).

Sharp band at ~1240 cm⁻¹ (C-O-C ether stretch).

Mass Spectrometry (GC-MS):

Molecular ion

at m/z 234.

Fragment ions at m/z 217 (

) and characteristic chlorophenoxy fragments.

Safety & Handling (GHS)
While specific GHS data for this intermediate may be limited compared to the final API, it

should be handled with standard precautions for halogenated aromatic alcohols.

Signal Word:WARNING

Hazard Statements:
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H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.

H411: Toxic to aquatic life with long-lasting effects (common for chlorophenoxy

compounds).

PPE: Nitrile gloves, safety goggles, and lab coat. Work in a fume hood to avoid inhalation of

dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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